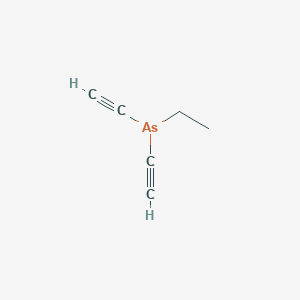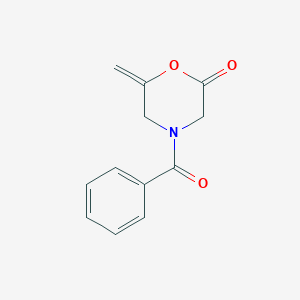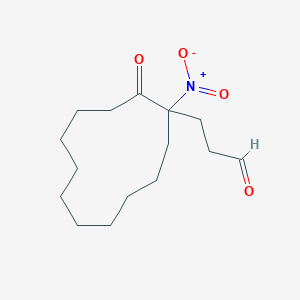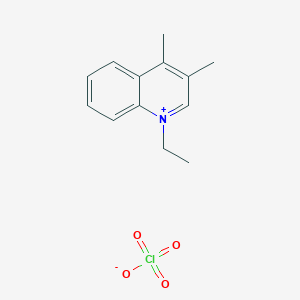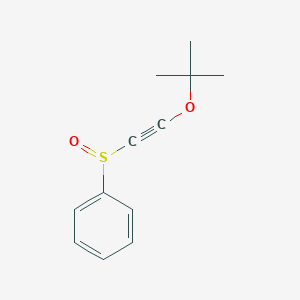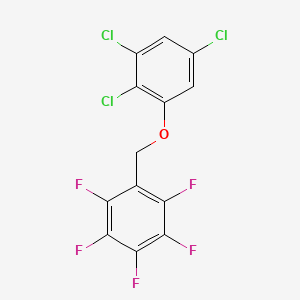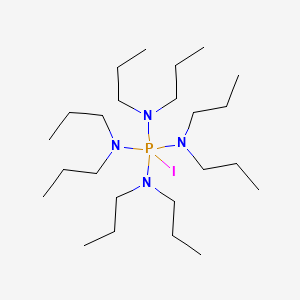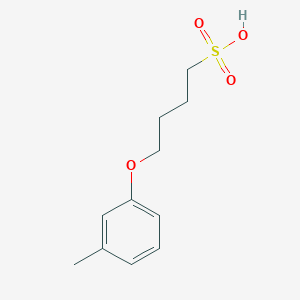![molecular formula C8H16NO3P B14415704 Dimethyl [2-(tert-butylimino)ethenyl]phosphonate CAS No. 85829-45-4](/img/structure/B14415704.png)
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is an organic compound with a unique structure that includes a phosphonate group, an imino group, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized to ensure high yield and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
化学反应分析
Types of Reactions
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphonates.
科学研究应用
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The phosphonate group can form strong bonds with metal ions, while the imino group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and processes.
相似化合物的比较
Similar Compounds
Dimethyl [2-(tert-butylamino)ethenyl]phosphonate: Similar structure but with an amino group instead of an imino group.
Dimethyl [2-(tert-butylthio)ethenyl]phosphonate: Contains a thio group instead of an imino group.
Dimethyl [2-(tert-butylsulfonyl)ethenyl]phosphonate: Features a sulfonyl group in place of the imino group.
Uniqueness
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is unique due to the presence of the imino group, which imparts distinct reactivity and interaction properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
属性
| 85829-45-4 | |
分子式 |
C8H16NO3P |
分子量 |
205.19 g/mol |
InChI |
InChI=1S/C8H16NO3P/c1-8(2,3)9-6-7-13(10,11-4)12-5/h7H,1-5H3 |
InChI 键 |
AVROFTRNXILPER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C=CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




